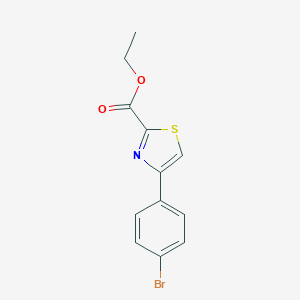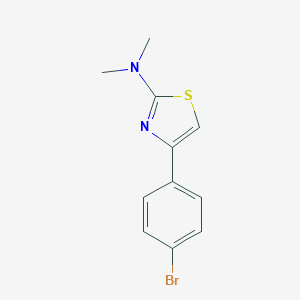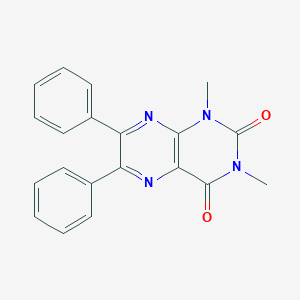
1,3-Dimethyl-6,7-diphenylpteridine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-6,7-diphenylpteridine-2,4-dione, commonly known as methylene blue, is a synthetic dye that has been used for various purposes in the medical field. It is a heterocyclic compound that has been used as a diagnostic tool, a therapeutic agent, and a research tool. Methylene blue has been used to treat various medical conditions, such as methemoglobinemia, malaria, and septic shock. In addition, it has been used as a stain in histology and microbiology.
Wirkmechanismus
The mechanism of action of methylene blue is not fully understood. It is believed to work by inhibiting the activity of nitric oxide synthase, which leads to the production of nitric oxide. Nitric oxide is a signaling molecule that plays a role in various physiological processes, such as vasodilation and neurotransmission. By inhibiting the activity of nitric oxide synthase, methylene blue can reduce the production of nitric oxide and thereby modulate various physiological processes.
Biochemische Und Physiologische Effekte
Methylene blue has various biochemical and physiological effects. It has been shown to improve mitochondrial function, reduce oxidative stress, and modulate the immune response. In addition, it has been shown to improve cognitive function and reduce inflammation. Methylene blue has also been shown to have antitumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
Methylene blue has several advantages for lab experiments. It is readily available, inexpensive, and easy to use. It can be used in various assays, such as cell viability assays, mitochondrial function assays, and oxidative stress assays. In addition, it has a long shelf life and can be stored at room temperature. However, methylene blue has several limitations for lab experiments. It can be toxic at high concentrations and can interfere with the activity of other compounds. In addition, it can be difficult to dissolve in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the use of methylene blue in scientific research. It has been shown to have potential therapeutic effects for various medical conditions, such as Alzheimer's disease and cancer. Therefore, further research is needed to explore its potential as a therapeutic agent. In addition, methylene blue has been shown to have potential as a diagnostic tool for various medical conditions, such as septic shock and malaria. Therefore, further research is needed to explore its potential as a diagnostic tool. Finally, further research is needed to explore the mechanism of action of methylene blue and to identify its molecular targets.
Synthesemethoden
Methylene blue can be synthesized by several methods, including the oxidation of N,N-dimethylaniline with nitrobenzene, the reduction of methylene green, and the oxidation of 3,7-diaminophenothiazine. The most commonly used method is the oxidation of N,N-dimethylaniline with nitrobenzene. The reaction is carried out in the presence of sulfuric acid and sodium nitrite. The product is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Methylene blue has been used in various scientific research applications. It has been used as a staining agent in histology and microbiology. It has also been used as a diagnostic tool for various medical conditions, such as methemoglobinemia and Alzheimer's disease. In addition, it has been used as a therapeutic agent for various medical conditions, such as septic shock, malaria, and cancer.
Eigenschaften
CAS-Nummer |
7499-94-7 |
|---|---|
Produktname |
1,3-Dimethyl-6,7-diphenylpteridine-2,4-dione |
Molekularformel |
C20H16N4O2 |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
1,3-dimethyl-6,7-diphenylpteridine-2,4-dione |
InChI |
InChI=1S/C20H16N4O2/c1-23-18-17(19(25)24(2)20(23)26)21-15(13-9-5-3-6-10-13)16(22-18)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChI-Schlüssel |
YWDWCRSCCCQSFM-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Andere CAS-Nummern |
7499-94-7 |
Piktogramme |
Acute Toxic; Irritant |
Löslichkeit |
0.9 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



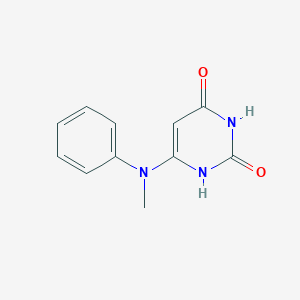
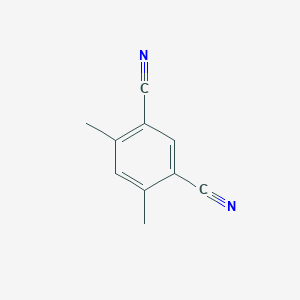
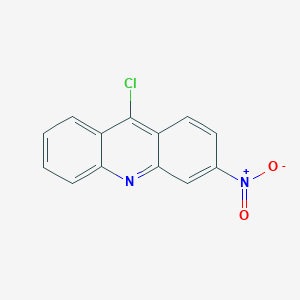
![2-[3-(2-Thienyl)phenyl]thiophene](/img/structure/B189651.png)
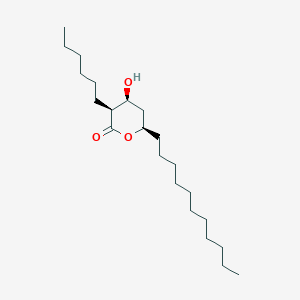
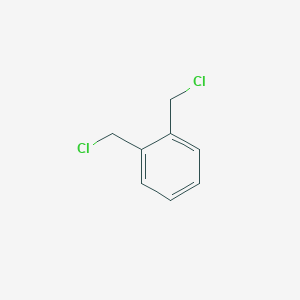
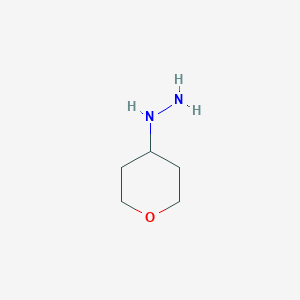
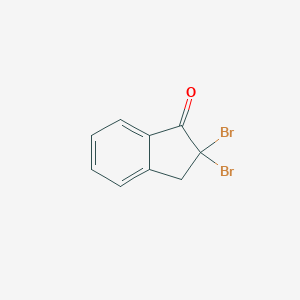
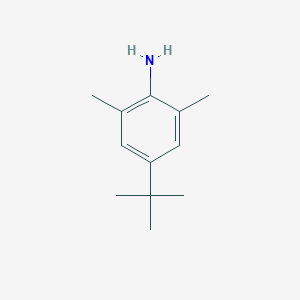
![Benzamide, N-[[(1-phenylethyl)amino]thioxomethyl]-](/img/structure/B189660.png)
![Benzamide, N-[(hexahydro-1H-azepin-1-yl)thioxomethyl]-4-methoxy-](/img/structure/B189661.png)
![3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B189665.png)
